molecular formula C16H22FN3O2 B4024513 1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine

1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine

Cat. No.: B4024513
M. Wt: 307.36 g/mol
InChI Key: JZWJAOQHNJXGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine is a complex organic compound with a unique structure that combines a piperidine ring with a pyrrolidine ring, substituted with a nitro and fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine typically involves multi-step organic reactions. One common method starts with the nitration of a fluoro-substituted benzene derivative, followed by the introduction of the pyrrolidine and piperidine rings through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can help in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluoro groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine: Similar structure but lacks the pyrrolidine ring.

    1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine is unique due to the combination of the piperidine and pyrrolidine rings, along with the specific substitution pattern. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c1-12-4-8-19(9-5-12)15-11-14(18-6-2-3-7-18)13(17)10-16(15)20(21)22/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWJAOQHNJXGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-(4-Fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.